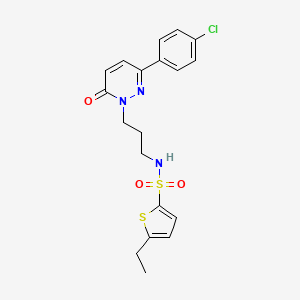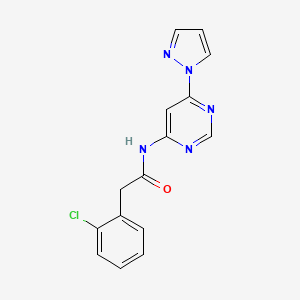![molecular formula C18H18ClN3O B2491752 N-{2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide CAS No. 696600-01-8](/img/structure/B2491752.png)
N-{2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide is a benzimidazole derivative, a class known for their diverse pharmacological activities and significance in medicinal chemistry. Benzimidazoles are heterocyclic compounds consisting of fused benzene and imidazole rings, which can be modified to enhance solubility, absorption, and selectivity for specific biological targets.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the formation of the core benzimidazole ring followed by functionalization at various positions to introduce specific substituents. For instance, Shibuya et al. (2018) described the synthesis of a related compound where a piperazine unit was introduced to enhance aqueous solubility and oral absorption, highlighting the importance of linker optimization in drug design (Shibuya et al., 2018).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is crucial for their biological activity. For example, Yu et al. (2014) detailed the crystal structure of a similar compound, providing insights into the arrangement of functional groups that could affect binding to biological targets (Yu et al., 2014).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including nucleophilic substitution and condensation, to introduce different substituents. These reactions are fundamental for modifying the chemical properties of the compounds to target specific biological pathways. For example, the synthesis and reactivity of compounds like those reported by Savchenko et al. (2020) demonstrate the versatility of benzimidazole chemistry in producing compounds with potential biological activities (Savchenko et al., 2020).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are essential for their pharmacokinetic profile. Enhancements in these properties can lead to better drug formulations and delivery methods. The work by Khodot et al. (2022) on the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide showcases the importance of understanding and optimizing these properties (Khodot et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and pKa, of benzimidazole derivatives influence their biological activity and interaction with biological molecules. The determination of acidity constants, as conducted by Duran and Canbaz (2013) for benzimidazole derivatives, is critical for understanding the compound's behavior in biological environments (Duran & Canbaz, 2013).
Safety And Hazards
Without specific information, it’s hard to predict the exact safety and hazards associated with this compound. However, as with all chemicals, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and proper ventilation.
Orientations Futures
The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. For example, if it shows promising biological activity, it could be further developed and studied as a potential drug candidate.
Please note that this is a general analysis based on the structure of the compound and the groups present in it. For a more accurate and detailed analysis, specific studies and experiments would need to be conducted.
Propriétés
IUPAC Name |
N-[2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-13(23)20-10-9-18-21-16-7-2-3-8-17(16)22(18)12-14-5-4-6-15(19)11-14/h2-8,11H,9-10,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITMXSYUCJQLSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((6-bromo-4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2491670.png)
![[(1R,2R)-1-(Aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2491672.png)



![N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491679.png)




![Methyl 2-[2-(4-acetylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2491685.png)
![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2491687.png)
